Acid-PEG3-t-butyl ester

Overview

Description

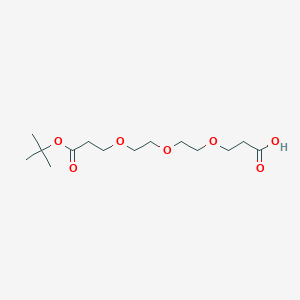

Acid-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups .

Mechanism of Action

Target of Action

Acid-PEG3-t-butyl ester, also known as Carboxy-PEG3-t-butyl ester, is a PEG linker . The primary targets of this compound are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to biomolecules through the amide bond, hence its classification as a PEG linker .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the biomolecules it is linked to. As a PEG linker, it can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR , indicating its potential involvement in these pathways.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link to various biomolecules, altering their properties and potentially their function. For example, it can be used to link a drug to a targeting molecule, enhancing the drug’s specificity and reducing off-target effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action can be modulated by pH. Additionally, the presence of activators such as EDC or HATU is necessary for the compound to form an amide bond with primary amine groups .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of Acid-PEG3-t-butyl ester can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer of this compound increases solubility in aqueous media .

Cellular Effects

Peg derivatives are generally known to modify biomolecules, enhancing their stability and solubility . This can influence cell function by affecting the activity and localization of these biomolecules.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the formation of stable amide bonds with primary amine groups . This reaction is facilitated by activators such as EDC or DCC . The resulting amide bonds are stable, allowing the modified biomolecules to retain their enhanced solubility and stability.

Metabolic Pathways

As a PEG derivative, it is likely to be involved in reactions with primary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acid-PEG3-t-butyl ester typically involves the reaction of PEG with t-butyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the t-butyl ester-protected PEG derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as purification by column chromatography and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Acid-PEG3-t-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., HCl or TFA) are commonly used to deprotect the t-butyl ester group.

Amide Bond Formation: Activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the reaction between the carboxylic acid and primary amine groups

Major Products Formed:

Hydrolysis: Free carboxylic acid.

Amide Bond Formation: Stable amide bonds with primary amine-containing compounds

Scientific Research Applications

Acid-PEG3-t-butyl ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Amino-PEG3-t-butyl ester: Contains an amino group with a t-butyl protected carboxyl group.

Acid-PEG4-t-butyl ester: Similar to Acid-PEG3-t-butyl ester but with an additional ethylene glycol unit in the PEG spacer.

Uniqueness: this compound is unique due to its specific PEG spacer length (three ethylene glycol units) and the presence of a t-butyl protected carboxyl group. This combination of features provides a balance between solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name |

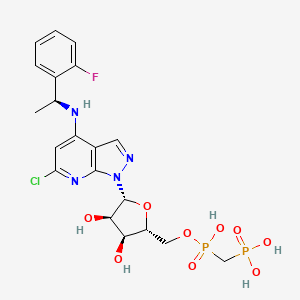

3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWZJPCGUNJFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)